Tributylamine (S,Z)-2-acetamido-5-(2,3-difluorophenyl)-6-nitrohex-2-enoate
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Overview
Description
Tributylamine (S,Z)-2-acetamido-5-(2,3-difluorophenyl)-6-nitrohex-2-enoate is a complex organic compound that features a unique combination of functional groups, including an acetamido group, difluorophenyl group, and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tributylamine (S,Z)-2-acetamido-5-(2,3-difluorophenyl)-6-nitrohex-2-enoate typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the acetamido group: This can be achieved through the reaction of an amine with acetic anhydride under mild conditions.
Introduction of the difluorophenyl group: This step often involves a halogenation reaction followed by a nucleophilic substitution to introduce the difluorophenyl moiety.
Formation of the nitro group: This is typically done through nitration reactions using nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Tributylamine (S,Z)-2-acetamido-5-(2,3-difluorophenyl)-6-nitrohex-2-enoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups onto the difluorophenyl ring.
Scientific Research Applications
Tributylamine (S,Z)-2-acetamido-5-(2,3-difluorophenyl)-6-nitrohex-2-enoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Tributylamine (S,Z)-2-acetamido-5-(2,3-difluorophenyl)-6-nitrohex-2-enoate involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological molecules, while the difluorophenyl group can participate in hydrophobic interactions. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
Tributylamine (S,Z)-2-acetamido-5-(2,3-difluorophenyl)-6-nitrohex-2-enoate: can be compared with other compounds that have similar functional groups, such as:
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties. The presence of the difluorophenyl group enhances its stability and reactivity, while the nitro group provides a site for further chemical modifications.
Properties
IUPAC Name |
(Z,5S)-2-acetamido-5-(2,3-difluorophenyl)-6-nitrohex-2-enoic acid;N,N-dibutylbutan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F2N2O5.C12H27N/c1-8(19)17-12(14(20)21)6-5-9(7-18(22)23)10-3-2-4-11(15)13(10)16;1-4-7-10-13(11-8-5-2)12-9-6-3/h2-4,6,9H,5,7H2,1H3,(H,17,19)(H,20,21);4-12H2,1-3H3/b12-6-;/t9-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAOGWLQVZAJQGK-JBNPPGAJSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)CCCC.CC(=O)NC(=CCC(C[N+](=O)[O-])C1=C(C(=CC=C1)F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCN(CCCC)CCCC.CC(=O)N/C(=C\C[C@H](C[N+](=O)[O-])C1=C(C(=CC=C1)F)F)/C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H41F2N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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